molecular formula C44H58S2 B8245749 6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B8245749
M. Wt: 651.1 g/mol
InChI Key: AHUGMZZRLLQDQD-UHFFFAOYSA-N
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Description

6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its multiple ethynyl and hexyl groups, as well as the presence of sulfur atoms within its framework. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene typically involves multiple steps, starting from simpler organic precursors. The key steps in the synthesis include:

    Formation of the Pentacyclic Core: This involves cyclization reactions that form the pentacyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization process.

    Introduction of Ethynyl Groups: The ethynyl groups are introduced through reactions such as Sonogashira coupling, which involves the use of palladium catalysts and copper co-catalysts.

    Addition of Hexyl Groups: The hexyl groups are typically added through alkylation reactions, using reagents such as alkyl halides in the presence of strong bases.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several applications in scientific research:

    Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies:

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, the compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9,9,18,18-Tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
  • 15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde

Uniqueness

6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is unique due to its specific combination of ethynyl and hexyl groups, as well as the presence of sulfur atoms within its pentacyclic structure. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58S2/c1-7-13-17-21-25-43(26-22-18-14-8-2)37-31-36-38(32-35(37)41-39(43)29-33(11-5)45-41)44(27-23-19-15-9-3,28-24-20-16-10-4)40-30-34(12-6)46-42(36)40/h5-6,29-32H,7-10,13-28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGMZZRLLQDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C#C)C(C5=C3SC(=C5)C#C)(CCCCCC)CCCCCC)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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